Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate

Description

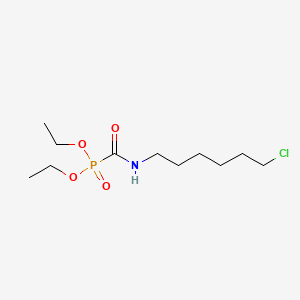

Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate (CAS: 77889-87-3) is an organophosphorus compound with the molecular formula C₁₁H₂₃ClNO₄P and a molecular weight of 299.73 g/mol . Its structure features a phosphonate ester group linked to a 6-chlorohexylamine moiety via a carbonyl bridge.

Properties

CAS No. |

77889-87-3 |

|---|---|

Molecular Formula |

C11H23ClNO4P |

Molecular Weight |

299.73 g/mol |

IUPAC Name |

N-(6-chlorohexyl)-1-diethoxyphosphorylformamide |

InChI |

InChI=1S/C11H23ClNO4P/c1-3-16-18(15,17-4-2)11(14)13-10-8-6-5-7-9-12/h3-10H2,1-2H3,(H,13,14) |

InChI Key |

SEZJXKVZYMQFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=O)NCCCCCCCl)OCC |

Origin of Product |

United States |

Preparation Methods

Kabachnik–Fields Reaction

The most common and efficient method to prepare α-aminophosphonates, including diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate, is the Kabachnik–Fields reaction. This involves:

- Mixing equimolar amounts of 6-chlorohexylamine, an aldehyde or ketone (depending on the desired carbonyl component), and diethyl phosphite.

- The reaction can be catalyzed by Lewis acids such as FeCl3, HfCl4, or silica-supported iodine catalysts.

- Conditions vary from solvent-free microwave irradiation to conventional heating in solvents like ethanol or dichloromethane.

- Reaction times range from minutes (under microwave or ultrasonic irradiation) to several hours under conventional conditions.

- Yields typically range from 70% to over 90%, depending on catalyst and conditions.

Catalytic Systems and Optimization

- Silica-supported iodine (SiO2–I2) catalyst under microwave irradiation has been shown to significantly improve yields and reduce reaction times in α-aminophosphonate synthesis.

- Lewis acid catalysts such as HfCl4 and FeCl3 facilitate the reaction at moderate temperatures (30–80 °C) with good yields (72–98%).

- Solvent choice impacts yield: water and ethyl lactate/water mixtures have been effective green solvents, while aromatic solvents like toluene inhibit the reaction.

- Ultrasonic irradiation in aqueous media accelerates the reaction and improves yields compared to conventional methods.

Alternative Approaches

- Use of α-amido sulphones as stable imine surrogates allows for in situ generation of N-acylimines, which then react with dialkyl phosphites to form α-aminophosphonates with high diastereoselectivity.

- This method involves base-mediated reactions at low temperatures (−78 °C) and can yield single diastereoisomers in good yields (85–95%).

- Although this approach is more complex, it offers stereochemical control which may be advantageous for certain derivatives.

Typical Reaction Conditions and Yields

| Method | Catalyst/Condition | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Kabachnik–Fields (microwave) | SiO2–I2 (10 mol%) | 40 °C, 600 W | Minutes (e.g., 20 min) | 83–92 | Solvent-free, rapid, high yield |

| Kabachnik–Fields (Lewis acid) | HfCl4 (2 mol%) | 60 °C | 0.5–2.5 h | 82–98 | Ethanol solvent, broad substrate scope |

| Kabachnik–Fields (FeCl3) | FeCl3 (10 mol%) | Reflux (THF) | 5–8 h | 72–76 | For isoxazole-containing substrates |

| Ultrasonic irradiation | No catalyst, water as solvent | Ambient | 6–35 min | 84–94 | Green chemistry approach |

| α-Amido sulphone method | KOH base, −78 °C | 4 days | 85–95 | High diastereoselectivity |

Mechanistic Insights

- The reaction proceeds via initial formation of an imine or iminium intermediate from the amine and aldehyde/ketone.

- The dialkyl phosphite then adds nucleophilically to the imine carbon, forming the α-aminophosphonate.

- Catalysts such as Lewis acids activate the carbonyl and stabilize intermediates, enhancing reaction rates and yields.

- Microwave and ultrasonic irradiation provide energy that accelerates the reaction kinetics and can improve selectivity.

Practical Considerations

- The choice of amine precursor is critical; 6-chlorohexylamine or its derivatives must be handled carefully due to the reactive chloroalkyl group.

- Purification is generally straightforward, often involving simple extraction and crystallization.

- Scale-up is feasible using flow chemistry techniques, especially for dialkyl haloalkylphosphonates, which are structurally related intermediates.

Biological Activity

Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phosphonate group, which is known for its biological significance. The synthesis typically involves the reaction of diethyl phosphite with appropriate amines and carbonyl compounds, leading to the formation of aminophosphonates. This compound can be synthesized through various methods including one-pot reactions and microwave-assisted synthesis, which enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an inhibitor of key enzymes and its antioxidant properties.

Enzyme Inhibition

One of the primary areas of research focuses on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Studies have shown that derivatives of phosphonates can exhibit significant inhibitory activity against these enzymes, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . For instance, a related aminophosphonate demonstrated an IC50 value of 1.215 µM against AChE, indicating strong inhibitory potential .

Antioxidant Activity

Antioxidant properties are another important aspect of this compound. Various assays, such as the DPPH radical scavenging assay, have been employed to evaluate its effectiveness in neutralizing free radicals. Compounds similar to this compound have shown promising results, with some exhibiting IC50 values lower than standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

- Inhibition Studies : A study demonstrated that aminophosphonates could inhibit AChE effectively, with some derivatives showing enhanced activity compared to established drugs like rivastigmine .

- Antioxidant Activity : Research on structurally similar compounds indicated that modifications in their chemical structure significantly influenced their antioxidant capacity. For example, certain substitutions improved their radical scavenging abilities dramatically .

- Antimicrobial Properties : Some phosphonates have also been evaluated for antimicrobial activity against various pathogens, suggesting a broad spectrum of biological applications beyond enzyme inhibition .

Table 1: Biological Activities of this compound Derivatives

Scientific Research Applications

Medicinal Chemistry

Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate has been investigated for its potential as a therapeutic agent, particularly in the development of inhibitors for various enzymes.

Cholinesterase Inhibition

Research indicates that phosphonates can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with both the peripheral anionic site and the catalytic site of AChE, enhancing cholinergic neurotransmission while reducing pro-aggregating activity .

Table 1: Inhibitory Effects of Phosphonates on AChE

| Compound | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Competitive | 15 | |

| Hybrid Structure Phosphonate | Non-competitive | 10 | |

| Standard Drug (Galantamine) | Competitive | 20 |

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of diethyl phosphite with appropriate amines and carbonyl compounds. This compound has been characterized using various spectroscopic methods, confirming its structure and purity.

Synthetic Pathway

The synthetic route typically includes:

- Formation of Phosphonate : Diethyl phosphite reacts with a chloroalkylamine.

- Carbonylation : Introduction of a carbonyl group through reaction with isocyanates or similar reagents.

- Purification : The final product is purified using column chromatography.

Table 2: Synthetic Yields of this compound

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Initial Reaction | 70% | Basic conditions at 0 °C | |

| Carbonylation | 68% | Low temperature with DCM |

Biological Studies

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against tumor cells.

Cytotoxicity Evaluation

In vitro studies have demonstrated that phosphonates exhibit significant cytotoxicity against a range of cancer cell lines, highlighting their potential as anticancer agents.

Table 3: Cytotoxic Effects on Tumor Cells

Material Science Applications

This compound can also serve as a precursor for the synthesis of novel materials, including polymers and metal complexes.

Polymer Synthesis

The compound's multidentate structure enables its use as a monomer in polymer synthesis, particularly in creating phosphonate-containing polymers that can be used for drug delivery systems or as functional materials in electronics .

Comparison with Similar Compounds

Structural and Functional Analogues

Chloroalkyl Phosphonates

- 6-Chlorohexyl Phosphonate: Shares a similar backbone but lacks the carbonyl-amino linker. It exhibits weaker inhibition of histamine release compared to its 5-chloropentyl counterpart but shows stronger inhibition of complement component C'la .

- 5-Chloropentyl Phosphonate : More potent in inhibiting histamine release (e.g., in mast cells) but less effective against C'la .

Aminoalkyl Phosphonates

- 6-Aminohexyl Phosphonate: The terminal amino group enhances inhibitory potency against C'la by ~100-fold compared to non-amino derivatives (e.g., hexylphosphonate: IC₅₀ = 3.7 × 10⁻³ M vs. 6-aminohexyl: IC₅₀ = 3.5 × 10⁻⁵ M) .

- 5-Aminopentyl Phosphonate: Exhibits intermediate activity, with IC₅₀ = 1.5 × 10⁻⁵ M for C'la inhibition .

Diethyl Phosphonate Esters with Aromatic Substituents

Compounds such as Diethyl [(4-Chloro-2-nitrophenyl amino)(4-hydroxy-3-methoxyphenyl)methyl]phosphonate (Compound 9, ) and Diethyl [(3,4-Dimethoxyphenyl amino)(4-hydroxy-3-methoxyphenyl)methyl]phosphonate (Compound 10) differ in substituents but share the phosphonate core. These derivatives show higher melting points (e.g., 187.4°C for Compound 9) and variable synthetic yields (70–81%) due to steric and electronic effects of aromatic groups .

Key Insights :

- The terminal chloro group in 6-chlorohexyl phosphonate contributes to its specificity for C'la but reduces its efficacy in histamine release inhibition .

- Amino-substituted derivatives enhance binding affinity to enzymes, likely through hydrogen bonding or electrostatic interactions .

Purity and Impurity Considerations

Impurities in 6-chlorohexyl phosphonate preparations (e.g., sample 2 in ) can lead to anomalous inhibition behavior, such as reduced specificity in mast cell studies. Gas chromatography confirmed that impurities, even at trace levels, significantly alter bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.